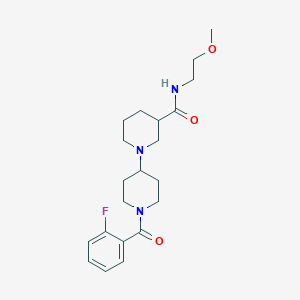![molecular formula C21H20N4OS B5419467 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by interfering with the cell cycle progression and DNA synthesis. The antiviral activity of this compound may be due to its ability to inhibit viral replication and entry into host cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. This compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, it has been reported to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the major advantages of using 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile in lab experiments is its potent anticancer and antiviral activity. This compound has been shown to be effective against a wide range of cancer cell lines and viral strains. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
将来の方向性
There are several future directions for the research on 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential use of this compound in combination with other anticancer or antiviral agents is an area of future research. Finally, the development of novel drug delivery systems for this compound may also be explored to improve its efficacy and reduce toxicity.
合成法
The synthesis of 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile involves the condensation reaction between 2-(2-thienyl)acetonitrile and 4-(chloromethyl)benzylpiperazine in the presence of a base, followed by cyclization with oxalic acid. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
特性
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c22-15-19-21(26-20(23-19)9-8-18-7-4-14-27-18)25-12-10-24(11-13-25)16-17-5-2-1-3-6-17/h1-9,14H,10-13,16H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVONGURINTPY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-{2-[(2-naphthylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5419392.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5419395.png)
![6-[(trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5419402.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419410.png)
![N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide](/img/structure/B5419418.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5419424.png)
![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)

![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5419446.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5419480.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)